molecular formula C24H17D5FNO B1153943 AM2201-d5

AM2201-d5

Cat. No. B1153943
M. Wt: 364.5
InChI Key: ALQFAGFPQCBPED-QWWVLHFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM2201-d5 is intended for use as an internal standard for the quantification of AM2201 by GC- or LC-MS. AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the CB1 and CB2 receptors, respectively. The physiological actions and metabolism of AM2201 have not been characterized. This product is intended for research and forensic applications.

Scientific Research Applications

  • Cannabinoid Receptor Agonist Properties : AM2201 is a potent cannabinoid receptor 1 (CB1R) agonist. It has been studied for its Δ9-THC-like effects using drug discrimination in rats. AM2201 exhibited a 14-fold potency difference over Δ9-THC, making it significantly more potent. The antagonism of AM2201 with the selective CB1R antagonist/inverse agonist rimonabant established that the discrimination is CB1R dependent. This indicates its strong cannabinergic properties and relevance in cannabinoid research (Järbe et al., 2016).

  • Seizure Induction Mechanism : AM2201 has been implicated in the induction of epileptic seizures. A study showed that AM2201 induces seizures mediated by the CB1 receptor, with a rapid elevation of hippocampal glutamate release playing an important role. This finding is crucial in understanding the pathological mechanisms of seizures following synthetic cannabinoid ingestion (Funada & Takebayashi-Ohsawa, 2018).

  • Metabolite Analysis and Toxicology : Research has focused on the metabolism and toxicology of synthetic cannabinoids like AM2201. Cytochrome P450-mediated metabolism of AM2201 leads to pharmacologically active monohydroxyl metabolites. These metabolites retain high affinity for cannabinoid type-1 receptors and exhibit effects similar to Δ(9)-THC in rodents. This research is critical for understanding the potential toxicological properties of synthetic cannabinoids and their metabolites (Patton et al., 2013).

properties

Molecular Formula

C24H17D5FNO

Molecular Weight

364.5

InChI

InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i4D,5D,12D,14D,17D

InChI Key

ALQFAGFPQCBPED-QWWVLHFXSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=CC=C1)C3=C([2H])N(CCCCCF)C4=C([2H])C([2H])=C([2H])C([2H])=C43

synonyms

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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